

An In-depth Technical Guide to the Physical and Chemical Properties of Diphenyltriketone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,3-Diphenylpropanetrione**

Cat. No.: **B1361502**

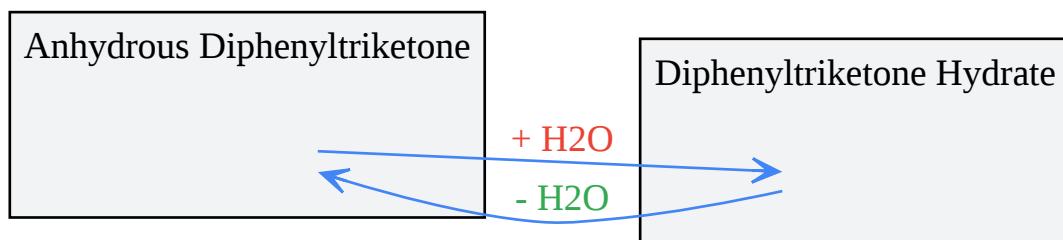
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 1,3-diphenyl-1,2,3-propanetrione (diphenyltriketone) is exceptionally scarce in publicly available scientific literature. This guide provides a comprehensive overview of its expected physical and chemical properties based on established principles of organic chemistry and data from analogous compounds. The information herein is intended to serve as a theoretical framework and guide for future research.

Introduction

Diphenyltriketone, systematically named 1,3-diphenyl-1,2,3-propanetrione, is an organic compound featuring a three-carbon backbone flanked by two phenyl groups, with each carbon atom of the propane chain bearing a carbonyl group. The anhydrous form is assigned the CAS number 643-75-4. However, vicinal tricarbonyl compounds are known for their high reactivity and propensity to form hydrates, particularly at the central carbonyl carbon. Consequently, diphenyltriketone is frequently encountered and cataloged as its hydrate, 1,3-diphenyl-1,2,3-propanetrione hydrate (CAS number: 131375-75-2).^[1] This guide will primarily focus on the properties of this more stable hydrated form.


The unique electronic and structural features of the 1,2,3-tricarbonyl moiety suggest potential for interesting reactivity and biological activity, making it a molecule of interest for further investigation in medicinal chemistry and materials science.

Physical and Chemical Properties

Due to the lack of direct experimental data, the following properties are predicted based on the analysis of similar structures.

Structure and Hydration

The anhydrous form of diphenyltriketone possesses three contiguous, highly electrophilic carbonyl carbons. The central carbonyl group is particularly susceptible to nucleophilic attack by water, leading to the formation of a stable gem-diol. This is analogous to the well-known behavior of ninhydrin. The equilibrium between the anhydrous and hydrated forms is expected to lie heavily towards the hydrate under ambient, aqueous, or even atmospheric moisture conditions.

[Click to download full resolution via product page](#)

Caption: Equilibrium between anhydrous diphenyltriketone and its hydrate.

Predicted Physical Properties

Quantitative physical properties for diphenyltriketone and its hydrate are not available. The table below provides a comparison with a structurally related diketone, 1,3-diphenyl-1,3-propanedione (dibenzoylmethane), to offer a qualitative estimation.

Property	Diphenyltriketone (Predicted)	1,3-Diphenyl-1,3- propanedione (Experimental)
Molecular Formula	$C_{15}H_{10}O_3$	$C_{15}H_{12}O_2$
Molecular Weight	238.24 g/mol	224.26 g/mol
Appearance	Likely a crystalline solid.	Crystalline solid. [2]
Melting Point	Expected to be a relatively high-melting solid, likely decomposing upon melting.	77-79 °C [2]
Boiling Point	Not applicable; likely to decompose at elevated temperatures.	219-221 °C at 18 mmHg [2]
Solubility	Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF) and moderately soluble in chlorinated solvents and acetone. Sparingly soluble in nonpolar solvents and water.	Soluble in many organic solvents.

Spectroscopic Characterization (Predicted)

No experimental spectra for diphenyltriketone or its hydrate are publicly available. The following are predictions based on the analysis of related functional groups.

1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR:

- Aromatic Protons: Multiple signals are expected in the range of δ 7.2-8.2 ppm, corresponding to the protons on the two phenyl rings. The ortho protons to the carbonyl groups will be the most deshielded.

- Hydroxyl Protons (Hydrate): A broad singlet is anticipated for the two hydroxyl protons of the gem-diol in the hydrate. Its chemical shift would be dependent on the solvent and concentration.

¹³C NMR:

- Carbonyl Carbons: In the anhydrous form, three distinct signals are expected in the highly deshielded region of the spectrum (δ 180-200 ppm). For the hydrate, the central hydrated carbonyl carbon would shift significantly upfield (to the δ 90-100 ppm region), while the two flanking ketone carbons would remain in the δ 190-200 ppm range.
- Aromatic Carbons: Signals for the phenyl carbons would appear in the typical aromatic region (δ 125-140 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be a key tool in distinguishing between the anhydrous and hydrated forms.

- Anhydrous Form: Strong, distinct carbonyl (C=O) stretching bands would be expected between 1680 and 1750 cm^{-1} . The interaction between the adjacent carbonyls would likely lead to multiple, closely spaced absorption bands.
- Hydrated Form: A broad O-H stretching band would be prominent in the region of 3200-3600 cm^{-1} . The intensity of the C=O stretching bands corresponding to the central carbonyl would be absent or significantly diminished, while the two terminal ketone bands would remain around 1680-1700 cm^{-1} .

UV-Visible (UV-Vis) Spectroscopy

The presence of the benzoyl chromophores would result in UV absorption.

- $\pi \rightarrow \pi^*$ Transitions: Strong absorption bands are expected below 300 nm.
- $n \rightarrow \pi^*$ Transitions: Weaker absorption bands are anticipated at longer wavelengths, potentially extending into the visible region, which might impart a color (likely yellow) to the compound.^[3]

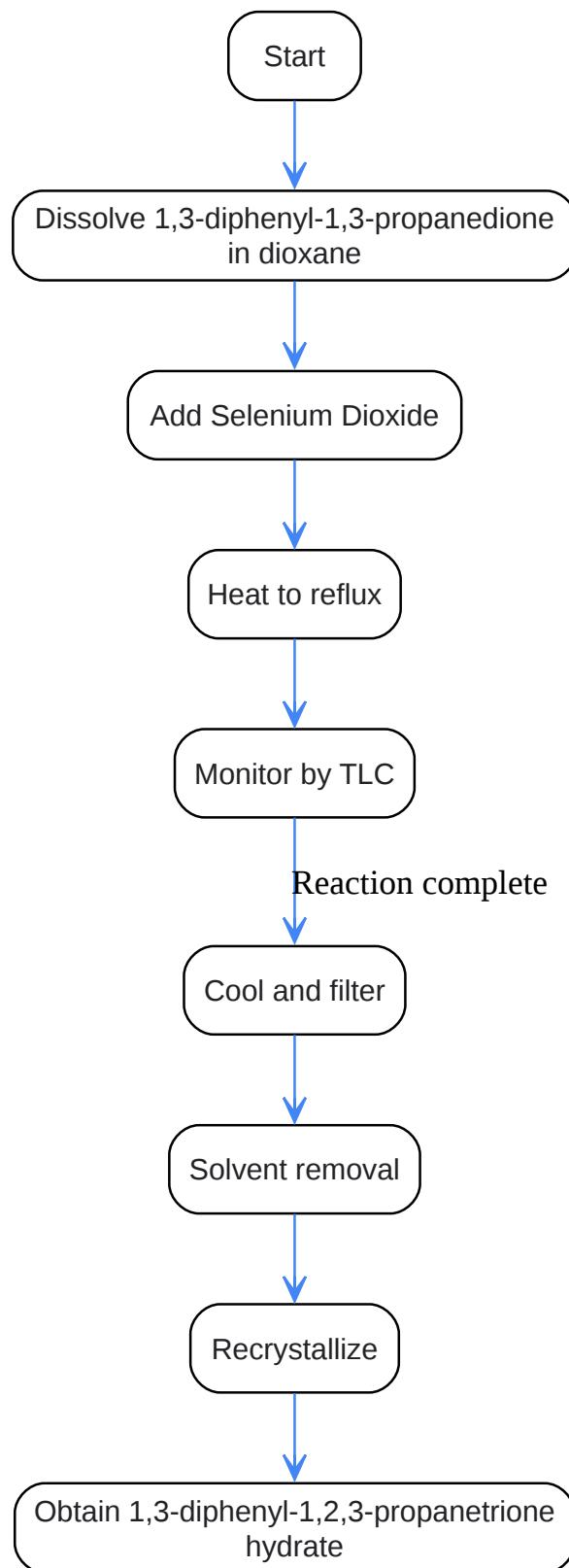
Experimental Protocols (Theoretical)

As no synthesis has been reported, the following is a proposed, theoretical protocol.

Proposed Synthesis of 1,3-Diphenyl-1,2,3-propanetrione Hydrate

A plausible route to diphenyltriketone hydrate is the oxidation of 1,3-diphenyl-1,3-propanedione.

Reaction: Oxidation of 1,3-diphenyl-1,3-propanedione.


Reagents and Equipment:

- 1,3-diphenyl-1,3-propanedione
- Selenium dioxide (SeO_2) or other suitable oxidizing agent
- Dioxane or a similar inert solvent
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
- Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, recrystallization apparatus)

Methodology:

- Dissolve 1,3-diphenyl-1,3-propanedione in dioxane in a round-bottom flask.
- Add a stoichiometric amount of selenium dioxide.
- Heat the mixture to reflux with stirring for several hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and filter to remove selenium metal by-product.

- Remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the hydrated product.

[Click to download full resolution via product page](#)

Caption: Theoretical workflow for the synthesis of diphenyltriketone hydrate.

Reactivity and Stability

- Reactivity: The carbonyl groups of diphenyltriketone are highly electrophilic and are expected to be reactive towards a wide range of nucleophiles. The central carbonyl, being the most electron-deficient, is the most probable site of initial attack.
- Stability: The anhydrous form is likely to be unstable and highly sensitive to moisture. The hydrate is expected to be significantly more stable and is the form that would likely be isolated and handled under normal laboratory conditions. Thermal stability is predicted to be limited, with decomposition occurring at higher temperatures.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological effects of diphenyltriketone are not available. However, the α,β -unsaturated carbonyl moiety, which can be seen as a related structural feature, is known to be a reactive Michael acceptor and can exhibit toxicity by interacting with biological nucleophiles like proteins and DNA.^{[4][5]} Compounds containing tricarbonyl functionalities have been investigated for various biological activities, including antimicrobial effects.^{[6][7]}

Given its structure, diphenyltriketone could potentially interact with various cellular targets. However, without experimental data, any discussion of its effects on specific signaling pathways would be purely speculative. Further research is required to determine its cytotoxic, antimicrobial, or other pharmacological properties.

Conclusion

Diphenyltriketone, and more specifically its hydrate, represents a chemical entity with interesting but largely unexplored properties. The high density of reactive carbonyl groups within a compact, conjugated system suggests a rich and complex chemical reactivity. This technical guide, based on theoretical predictions and comparisons with analogous structures, aims to provide a foundation for researchers interested in the synthesis, characterization, and evaluation of this intriguing molecule. Experimental validation of the properties outlined herein is a necessary and promising area for future research in organic and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DIPHENYL TRIKETONE HYDRATE | CAS#:131375-75-2 | Chemsoc [chemsrc.com]
- 2. 1,3-二苯基-1,3-丙二酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Activity of Manganese(I) Tricarbonyl Complexes Bearing 1,2,3-Triazole Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Diphenyltriketone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1361502#physical-and-chemical-properties-of-diphenyltriketone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com